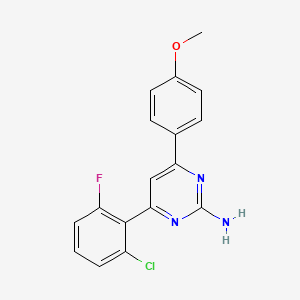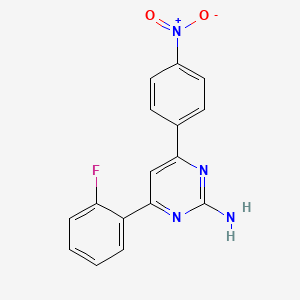
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that is widely used in scientific research due to its wide range of applications. It has been studied for its use in synthesis, as a drug, and as a biochemical reagent.
科学研究应用
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used as a building block for the synthesis of drugs and as a reagent in the synthesis of peptides and proteins. Additionally, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in the synthesis of fluorescent probes for biological imaging and as a reagent for the synthesis of organic dyes.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as aryl halides and nitroaromatics in order to form covalent bonds. Additionally, it is believed that the compound can act as a Lewis acid, forming complexes with Lewis bases such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not well understood. However, it has been shown to interact with a number of enzymes, including cytochrome P450 enzymes, and has been shown to inhibit the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
The main advantage of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its wide range of applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins. Additionally, it can be used as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes.
The main limitation of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its potential toxicity. The compound is known to be toxic to humans and animals, and should be handled with caution. Additionally, it may react with other compounds in solution, which could lead to unexpected results.
未来方向
Due to its wide range of applications, there are numerous future directions for research involving 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its use as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins could yield valuable insights. Finally, research into its use as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes could lead to new and improved applications.
合成方法
The synthesis of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be achieved through a number of different methods. The most commonly used method is the Ullmann reaction, which involves the coupling of an aryl halide with a nitroaromatic compound in the presence of a copper-based catalyst. This reaction is relatively simple and efficient, and can be used to synthesize a wide range of compounds. Other methods for synthesizing 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine include the use of palladium-catalyzed cross-coupling reactions and the use of palladium-catalyzed amination reactions.
属性
IUPAC Name |
4-(3-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRNERPHZLOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














